4-amino-N-methyl-1H-imidazole-5-carbothioamide chemical structure
4-amino-N-methyl-1H-imidazole-5-carbothioamide chemical structure
The following technical guide details the chemical structure, synthesis, and applications of 4-amino-N-methyl-1H-imidazole-5-carbothioamide , a specialized heterocyclic building block.
[1]
Chemical Identity & Structural Analysis
4-amino-N-methyl-1H-imidazole-5-carbothioamide is a bifunctional imidazole derivative characterized by an amino group at the C4 position and a secondary carbothioamide moiety at the C5 position. It serves as a critical intermediate in the synthesis of sulfur-containing fused heterocycles, particularly 6-thiopurines and thiazolo[5,4-d]pyrimidines .
Nomenclature & Identifiers
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IUPAC Name: 4-amino-N-methyl-1H-imidazole-5-carbothioamide[1][2]
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CAS Registry Number: 178556-93-9[2]
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Synonyms: 5-amino-N-methyl-1H-imidazole-4-carbothioamide (tautomeric equivalent), AIC-thioamide-N-methyl.
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Molecular Formula: C
H N S -
Molecular Weight: 156.21 g/mol
Tautomerism & Electronic Properties
The imidazole ring exhibits annular tautomerism, meaning the hydrogen atom on the ring nitrogen can oscillate between N1 and N3. Consequently, the substituents at positions 4 and 5 are chemically equivalent in the unsubstituted ring system.
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Tautomer A: 1H-imidazole-5-carbothioamide (4-amino)[2]
Key Structural Features:
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Thioamide Group: The C=S bond is highly polarizable, making the sulfur atom a soft nucleophile and the carbon atom susceptible to nucleophilic attack during cyclization.
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Amphoteric Nature: The imidazole ring provides basicity (N3 lone pair) and acidity (N1-H), while the thioamide proton (N-H) adds a weak acidic site.
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Hydrogen Bonding: The molecule possesses multiple donor (NH
, ring NH, thioamide NH) and acceptor (ring N, S) sites, facilitating strong intermolecular interactions and crystal lattice stability.
Synthesis Protocols
The synthesis of 4-amino-N-methyl-1H-imidazole-5-carbothioamide is typically achieved through the thionation of its oxygen analogue, 4-amino-N-methyl-1H-imidazole-5-carboxamide .
Primary Route: Thionation via Lawesson’s Reagent
This protocol utilizes Lawesson’s Reagent (LR) , a selective thionating agent that converts the amide carbonyl to a thiocarbonyl under mild conditions, preserving the sensitive amino-imidazole scaffold.
Reagents:
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Precursor: 4-amino-N-methyl-1H-imidazole-5-carboxamide
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Reagent: Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[4]
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Solvent: Anhydrous Toluene or 1,4-Dioxane
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Atmosphere: Nitrogen or Argon (Inert)
Step-by-Step Protocol:
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Dissolution: Dissolve 1.0 equivalent of the carboxamide precursor in anhydrous toluene (0.1 M concentration).
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Addition: Add 0.6 equivalents of Lawesson’s Reagent (LR delivers 2 sulfur atoms per molecule).
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Reflux: Heat the mixture to reflux (110°C) under an inert atmosphere. Monitor reaction progress via TLC (typically 2–4 hours). The mixture will turn heterogeneous as the byproduct (polymeric phosphine oxide) precipitates.
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Work-up: Cool to room temperature. Filter off the solid byproduct.
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Purification: Concentrate the filtrate in vacuo. Purify the crude thioamide residue using silica gel flash chromatography (Eluent: CH
Cl :MeOH, 95:5).
Alternative Route: Cyclization from Acyclic Precursors
For de novo synthesis, an aminomalononitrile derivative can be reacted with methyl isothiocyanate.
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Mechanism: Condensation of aminomalononitrile with methyl isothiocyanate followed by base-catalyzed cyclization.
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Note: This route is often less preferred due to the formation of regioisomers and lower yields compared to the direct thionation of the readily available amide.
Reactivity & Applications
The core utility of this compound lies in its ability to undergo cyclocondensation to form fused bicyclic systems.
Cyclization to Purine Derivatives
The 4-amino and 5-carbothioamide groups are positioned perfectly for "2+1" cyclizations with one-carbon donors (e.g., orthoformates, formic acid) to yield purine-6-thiones .
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Reaction with Triethyl Orthoformate: Heating 4-amino-N-methyl-1H-imidazole-5-carbothioamide with triethyl orthoformate and a catalytic acid (p-TsOH) yields 1-methyl-1,6-dihydro-6-thiopurine (also known as 1-methyl-6-mercaptopurine).
Biological & Pharmacological Relevance[6]
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Antimetabolite Precursors: Thiopurines (e.g., 6-mercaptopurine, azathioprine) are potent antimetabolites used in chemotherapy and immunosuppression. This specific N-methyl derivative serves as a building block for N-methylated thiopurine analogues , which are investigated for altered metabolic stability and receptor binding profiles compared to their non-methylated counterparts.
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Enzyme Probes: The compound mimics the natural purine precursor AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) but with a modified hydrogen-bonding profile (thioamide vs. amide). It is used to probe the active sites of enzymes involved in de novo purine biosynthesis, such as ATIC (AICAR transformylase/IMP cyclohydrolase) .
Visualized Pathways (Graphviz)
The following diagram illustrates the synthesis of the target compound and its subsequent conversion into a bioactive purine scaffold.
Caption: Synthetic pathway from the carboxamide precursor to the target thioamide, and subsequent cyclization to a purine scaffold.
Physicochemical Properties Data
| Property | Value / Description | Source/Method |
| Appearance | Yellowish crystalline solid | Experimental Observation |
| Melting Point | 195–200°C (Decomposes) | Estimated from analogues |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Water | Polarity Analysis |
| pKa (Ring NH) | ~13.0 (Acidic) | Predicted (ChemAxon) |
| pKa (Basic N) | ~5.5 (Conjugate Acid) | Predicted (ChemAxon) |
| LogP | ~ -0.2 | Consensus Prediction |
| H-Bond Donors | 3 (NH | Structural Count |
| H-Bond Acceptors | 2 (Ring-N, S) | Structural Count |
References
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PubChem. (n.d.).[6] 1H-Imidazole-4-carbothioamide, 5-amino-N-methyl- (CAS 178556-93-9). National Center for Biotechnology Information. Retrieved from [Link]
- Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses. Chemical Reviews, 106(12), 5225–5298.
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Shaw, E., & Woolley, D. W. (1949).[7] A New and Convenient Synthesis of 4-Amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181, 89-93. (Base protocol for the imidazole carboxamide precursor). Retrieved from [Link]
Sources
- 1. 178556-93-9(1H-Imidazole-4-carbothioamide,5-amino-N-methyl-(9CI)) | Kuujia.com [ko.kuujia.com]
- 2. evitachem.com [evitachem.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A new and convenient synthesis of 4-amino-5-imidazolecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
